molecular formula C20H15ClNO2PS2 B13102129 (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide

Cat. No.: B13102129
M. Wt: 431.9 g/mol
InChI Key: FBFZYVJMCOWQNG-UHFFFAOYSA-N
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Description

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a structurally complex organophosphorus compound featuring:

  • A 5-chlorobenzo[d]thiazol core, which is a bicyclic aromatic system with a chlorine substituent at the 5-position.
  • A sulfinylmethyl (-S(O)-CH2-) linker bridging the thiazole ring to a diphenylphosphine oxide (-P(O)Ph2) group.

The following comparison with structurally related compounds provides insights into its hypothetical behavior.

Properties

Molecular Formula

C20H15ClNO2PS2

Molecular Weight

431.9 g/mol

IUPAC Name

5-chloro-2-(diphenylphosphorylmethylsulfinyl)-1,3-benzothiazole

InChI

InChI=1S/C20H15ClNO2PS2/c21-15-11-12-19-18(13-15)22-20(26-19)27(24)14-25(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2

InChI Key

FBFZYVJMCOWQNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CS(=O)C2=NC3=C(S2)C=CC(=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted conditions . The resulting intermediate is then subjected to further reactions to introduce the sulfinyl and diphenylphosphine oxide groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced benzo[d]thiazole compounds, and various substituted benzo[d]thiazole derivatives .

Scientific Research Applications

(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Phosphine Oxide-Based OLED Hosts

Key Compounds:
  • 1,4-Phenylenebis(diphenylphosphine oxide) (2PO) : Contains two diphenylphosphine oxide units linked via a phenylene group.
  • ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO) : Contains three diphenylphosphine oxide units.
Property 2PO 3PO Target Compound
Phosphine Oxide Units 2 3 1
Backbone Structure Phenylene linker Extended phenylene linker Benzo[d]thiazol + sulfinyl
Application Weak n-type OLED host Weak n-type OLED host Hypothetical OLED host
Electronic Character Wide bandgap Solution-processable Unreported

Analysis :

  • The n-type character of 2PO and 3PO arises from their electron-deficient phosphine oxide units, which stabilize negative charges in OLEDs . The target compound’s single phosphine oxide group may provide weaker n-type behavior unless the electron-withdrawing sulfinyl group (-S(O)-) enhances electron affinity.

Comparison with 5-Chlorobenzo[d]thiazol-Based Bioactive Compounds

Key Compounds:
  • 4-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol (Compound 1) : Features a dihydroxyphenyl substituent.
  • 5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole (Compound 2) : Features a 4-chlorophenyl group.
Property Compound 1 Compound 2 Target Compound
Core Structure 5-Chlorobenzo[d]thiazol 5-Chlorobenzo[d]thiazol 5-Chlorobenzo[d]thiazol
Substituents Dihydroxyphenyl 4-Chlorophenyl Sulfinylmethyl + phosphine oxide
Bioactivity IC50 = 19.60 ± 0.45 μM* IC50 = 23.40 ± 0.68 μM* Unreported
Application Phosphorylase inhibition Phosphorylase inhibition Hypothetical enzyme modulation

*IC50 values against phosphorylase compared to 7-deazoxanthine (standard inhibitor).

Analysis :

  • The 5-chlorobenzo[d]thiazol moiety in Compounds 1 and 2 is critical for enzyme inhibition, likely due to its planar structure and halogen bonding . The target compound retains this core but replaces aromatic substituents with a sulfinylmethyl-phosphine oxide chain.

Biological Activity

The compound (((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Benzothiazole moiety : Provides a core structure known for various biological activities.
  • Sulfinyl group : Enhances reactivity and potential biological interactions.
  • Diphenylphosphine oxide : Known for its role in coordination chemistry and biological applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the target compound, exhibit significant antibacterial properties.

Inhibition Concentrations

Table 1 summarizes the effective concentrations (EC50) of various benzothiazole derivatives against common bacterial strains:

CompoundBacterial StrainEC50 (mg/L)
1Xanthomonas oryzae pv. oryzicola47.6
2Xanthomonas citri subsp. citri36.8
3Xanthomonas oryzae pv. oryzae52.4
4Xanthomonas citri subsp. citri20.0

The compound exhibited a notable inhibition rate against Xanthomonas oryzae, demonstrating its potential as an antibacterial agent through mechanisms such as upregulation of succinate dehydrogenase during oxidative phosphorylation .

Antiviral Activity

The antiviral activity of benzothiazole derivatives has also been documented, particularly against viruses like the tobacco mosaic virus (TMV).

Protective Activity

Table 2 lists the protective activities of selected compounds against TMV:

CompoundProtective Activity (%)
4952.23
5054.41
5139.27
5255.96
5354.21

The introduction of electron-donating groups in the benzothiazole ring significantly enhances antiviral activity, indicating that structural modifications can lead to improved efficacy .

Benzothiazoles have been reported to induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress
  • Activation of caspases

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of a related compound in reducing bacterial load in agricultural settings, suggesting potential applications in crop protection.
  • Antiviral Potency : Research indicated that modifications to the benzothiazole scaffold led to enhanced activity against TMV, paving the way for future antiviral drug development.

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